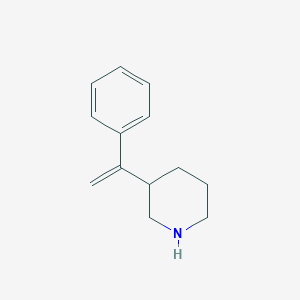

3-(1-Phenylethenyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Phenylethenyl)piperidine is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. What are the common synthetic routes for 3-(1-Phenylethenyl)piperidine, and how can their efficiency be optimized?

Basic

Synthesis typically involves alkylation or cyclization strategies. For example, enantioselective synthesis of 3-alkylpiperidines can be achieved via alkylation of bicyclic lactams followed by TFA-mediated deprotection and chromatographic purification . Optimization includes:

- Catalyst selection : Chiral catalysts (e.g., Pd-based) improve stereochemical control.

- Reaction conditions : Temperature (e.g., reflux in THF) and solvent polarity influence yield.

- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) resolves stereoisomers.

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

Basic

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm) and confirms piperidine ring conformation .

- IR spectroscopy : Identifies C=C (1640–1680 cm⁻¹) and NH (3300–3500 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 214.16) .

Q. How does stereochemistry impact the biological activity of this compound derivatives?

Advanced

Stereochemistry governs receptor binding and metabolic stability. For example:

- Enantioselectivity : (3S,4R) configurations in piperidine derivatives show enhanced affinity for CNS targets compared to (3R,4S) isomers .

- Metabolic pathways : Trans-configurations in the piperidine ring reduce hepatic clearance by cytochrome P450 enzymes .

Methodological tip : Use chiral HPLC or X-ray crystallography to resolve stereoisomers and correlate configurations with bioactivity .

Q. How can QSAR models guide the design of this compound analogs with improved pharmacokinetic properties?

Advanced

QSAR models link molecular descriptors (e.g., logP, polar surface area) to ADMET outcomes:

- Descriptor selection : Hydrophobicity (AlogP) predicts blood-brain barrier penetration, while hydrogen-bond donors influence solubility .

- Validation : Cross-validate models using leave-one-out or external datasets (e.g., ChEMBL).

- Software : ADMET Predictor™ and MedChem Designer™ simulate bioavailability and toxicity .

Q. What are the key ADMET properties to evaluate for this compound in preclinical studies?

Basic

Prioritize:

- Absorption : Caco-2 permeability assays.

- Metabolism : Microsomal stability (e.g., human liver microsomes).

- Toxicity : Ames test for mutagenicity and hERG inhibition screening.

In silico tools : Predict CYP450 interactions and plasma protein binding using ADMET Predictor™ .

Q. What strategies resolve contradictions between in silico predictions and experimental data for this compound’s bioactivity?

Advanced

Address discrepancies via:

- Data reconciliation : Re-analyze outliers using orthogonal assays (e.g., SPR vs. cell-based IC50).

- Model refinement : Incorporate 3D descriptors (e.g., molecular docking scores) to improve predictive accuracy .

- Experimental validation : Iterative synthesis of analogs (e.g., fluorinated or sulfonyl derivatives) to test revised hypotheses .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Advanced

Density functional theory (DFT) and molecular dynamics simulations:

- Transition state analysis : Predict regioselectivity in alkylation or cycloaddition reactions.

- Solvent effects : Simulate reaction kinetics in polar aprotic vs. nonpolar solvents .

- Software : Gaussian or ORCA for energy minimization; VMD for visualization.

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced

Key issues include:

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using EtOAc/hexane mixtures) .

- Safety : Mitigate exothermic reactions (e.g., alkylation) via controlled temperature and inert atmospheres .

- Yield optimization : Design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, catalyst loading) .

Properties

CAS No. |

922504-24-3 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-(1-phenylethenyl)piperidine |

InChI |

InChI=1S/C13H17N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14-10-13/h2-4,6-7,13-14H,1,5,8-10H2 |

InChI Key |

CXLSCLSPJRRZSP-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CCCNC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.